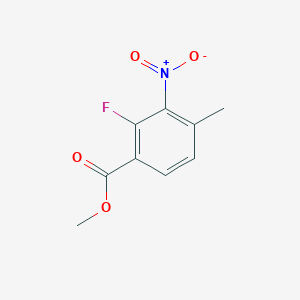

![molecular formula C9H9NO3 B11718188 8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11718188.png)

8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-メトキシ-1H-ベンゾ[d][1,3]オキサジン-2(4H)-オンは、ベンゾオキサジン系に属する複素環式化合物です。 ベンゾオキサジンは、自己硬化性、高いガラス転移温度、および優れた熱安定性で知られています

2. 製法

合成経路および反応条件

8-メトキシ-1H-ベンゾ[d][1,3]オキサジン-2(4H)-オンの合成は、様々な方法で達成できます。 一般的な方法の1つは、2-(4H-ベンゾ[d][1,3]オキサジン-4-イル)アクリレートと硫黄イリドを穏やかな条件下で反応させることです . この触媒を使用しない反応は、1,2-ジヒドロキノリンおよび2,3-ジヒドロピロールを高収率で生成します .

工業的製造方法

この化合物の工業的製造方法は、広く文書化されていません。 緑色化学と環境に優しい合成の原則は、ベンゾオキサジンの製造においてしばしば強調されています . クエン酸などのバイオベースの原料や触媒の使用は、環境への影響を最小限に抑えるために奨励されています .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one can be achieved through various methods. One common approach involves the reaction of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides under mild conditions . This catalyst-free reaction yields 1,2-dihydroquinolines and 2,3-dihydropyrroles in high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and eco-friendly synthesis are often emphasized in the production of benzoxazines . The use of bio-based raw materials and catalysts, such as citric acid, is encouraged to minimize environmental impact .

化学反応の分析

反応の種類

8-メトキシ-1H-ベンゾ[d][1,3]オキサジン-2(4H)-オンは、次のような様々な化学反応を起こします。

酸化: この化合物は、酸化されて異なる誘導体に変換できます。

還元: 還元反応は、この化合物の様々な還元型を生成できます。

一般的な試薬と条件

生成される主な生成物

1,2-ジヒドロキノリン: 硫黄イリドとの環化反応によって生成されます.

2,3-ジヒドロピロール: 硫黄イリドとの環化反応からのもう1つの主な生成物です.

4. 科学研究における用途

8-メトキシ-1H-ベンゾ[d][1,3]オキサジン-2(4H)-オンは、科学研究において様々な用途があります。

科学的研究の応用

8-Methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one has diverse applications in scientific research:

作用機序

8-メトキシ-1H-ベンゾ[d][1,3]オキサジン-2(4H)-オンの作用機序は、特定の分子標的と経路との相互作用を伴います。 たとえば、プロゲステロン受容体拮抗薬として、プロゲステロン受容体に結合してその活性を阻害し、ホルモン関連のプロセスを調節します . この化合物のユニークな構造により、様々な生物学的標的と相互作用することができ、多様な効果をもたらします。

類似化合物との比較

類似化合物

6-アリール-1,4-ジヒドロ-ベンゾ[d][1,3]オキサジン-2-オン: これらの化合物も、高い選択性を備えたプロゲステロン受容体拮抗薬です.

2H-1,3-ベンゾオキサジン-3(4H)-オクタン酸、2,4-ジオキソ-、エチルエステル: 別のベンゾオキサジン誘導体で、独自の特性を持っています.

独自性

8-メトキシ-1H-ベンゾ[d][1,3]オキサジン-2(4H)-オンは、独自の化学的および生物学的特性を与える特定のメトキシ置換基によって際立っています

特性

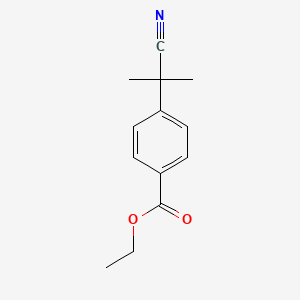

分子式 |

C9H9NO3 |

|---|---|

分子量 |

179.17 g/mol |

IUPAC名 |

8-methoxy-1,4-dihydro-3,1-benzoxazin-2-one |

InChI |

InChI=1S/C9H9NO3/c1-12-7-4-2-3-6-5-13-9(11)10-8(6)7/h2-4H,5H2,1H3,(H,10,11) |

InChIキー |

KXSGMRBDCXPNNI-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC2=C1NC(=O)OC2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

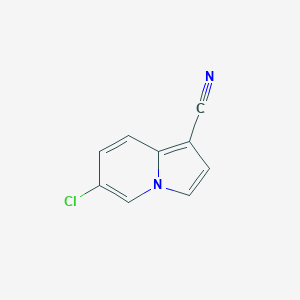

![7-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B11718105.png)

![4-[(1E)-1-(methoxyimino)ethyl]-2-methylphenol](/img/structure/B11718125.png)

![N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride](/img/structure/B11718130.png)

![3,5-diphenoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11718182.png)